Product packaging for 3-iodo-1H-indole-2-carbonitrile(Cat. No.:CAS No. 51796-65-7)

3-iodo-1H-indole-2-carbonitrile

Cat. No.: B1312344
CAS No.: 51796-65-7
M. Wt: 268.05 g/mol
InChI Key: LZEVAWNETZNAGR-UHFFFAOYSA-N
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Description

3-Iodo-1H-indole-2-carbonitrile is a key synthetic intermediate built on the privileged indole scaffold, a structure frequently found in drugs, natural products, and agrochemicals . The presence of both an iodine atom at the 3-position and a carbonitrile group at the 2-position makes this compound a highly versatile building block for constructing complex, polysubstituted indole derivatives through palladium-catalyzed cross-coupling reactions . Researchers utilize this compound in Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-couplings to efficiently create di-, tri-, and tetra-substituted indole-2-carbonitriles, accessing a wide molecular diversity . The 2-cyanoindole unit is an effective precursor for synthesizing various indole-fused polycycles and is a structural motif of interest in biological sciences . Furthermore, the cyano group is a valuable and readily transformable functional group for the preparation of amines, amides, esters, and ketones, adding to the compound's synthetic utility . This product is intended for research purposes and laboratory use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5IN2 B1312344 3-iodo-1H-indole-2-carbonitrile CAS No. 51796-65-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-1H-indole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5IN2/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEVAWNETZNAGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453139
Record name 3-iodo-1H-indole-2-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51796-65-7
Record name 3-iodo-1H-indole-2-carbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID60453139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodo-1H-indole-2-carbonitrile
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Synthetic Methodologies for 3 Iodo 1h Indole 2 Carbonitrile and Its Derivatives

Direct Iodination Strategies for the Indole (B1671886) Core

Direct iodination of the indole ring system is a common and effective method for introducing an iodine atom. The regioselectivity of this reaction is highly dependent on the reaction conditions and the substitution pattern of the indole nucleus.

The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. bhu.ac.in The C3 position is the most nucleophilic and, therefore, the primary site for electrophilic substitution. bhu.ac.inresearchgate.net

A widely used method for the synthesis of 3-iodo-1H-indole-2-carbonitrile involves the direct iodination of 1H-indole-2-carbonitrile using molecular iodine in the presence of a base, such as potassium hydroxide (B78521) (KOH). nih.gov In a typical procedure, 1H-indole-2-carbonitrile is treated with KOH in a solvent like dimethylformamide (DMF), followed by the addition of a solution of iodine in DMF. nih.gov This method has been shown to produce this compound in good yields. nih.gov

For instance, the reaction of 1H-indole-2-carbonitrile with iodine and potassium hydroxide in DMF at 0°C, followed by stirring at room temperature, afforded this compound as a white solid in 77% yield. nih.gov This methodology has also been successfully applied to substituted 1H-indole-2-carbonitriles. nih.gov

Table 1: Synthesis of this compound Derivatives via Direct Iodination

Starting MaterialProductYield (%)Reference
1H-Indole-2-carbonitrileThis compound77 nih.gov
5-Methoxy-1H-indole-2-carbonitrile3-Iodo-5-methoxy-1H-indole-2-carbonitrile78 nih.gov
6-Methoxy-1H-indole-2-carbonitrile3-Iodo-6-methoxy-1H-indole-2-carbonitrile81 nih.gov
5-Fluoro-1H-indole-2-carbonitrile5-Fluoro-3-iodo-1H-indole-2-carbonitrile73 nih.gov

The electrophilic iodination of indoles is believed to proceed through the formation of an electrophilic iodine species. acs.org The base, such as potassium hydroxide, deprotonates the indole nitrogen, increasing the electron density of the pyrrole (B145914) ring and enhancing its nucleophilicity. The resulting indolate anion then attacks the electrophilic iodine source. The reaction generally favors substitution at the C3 position due to the higher electron density at this site. bhu.ac.inresearchgate.net

An alternative approach involves the direct iodination of indole precursors that already contain other desired functional groups. This strategy is useful for synthesizing more complex derivatives. For example, various substituted indoles can be iodinated using different iodinating agents and reaction conditions. researchgate.netorganic-chemistry.org The choice of iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), can influence the regioselectivity and efficiency of the reaction. researchgate.netorganic-chemistry.org

Controlling the regioselectivity of iodination is crucial for the synthesis of specific isomers. While the C3 position is generally the most reactive towards electrophiles, substitution at other positions can be achieved by blocking the C3 position or by using specific directing groups. researchgate.net For instance, if the C3 position is already substituted, electrophilic attack may occur at the C2 position. bhu.ac.in

Aromatic Electrophilic Substitution at the C3 Position

Multi-Step Synthetic Routes to the 2-Carbonitrile Moiety

In some cases, it may be more advantageous to introduce the 2-carbonitrile group in a multi-step synthetic sequence, either before or after the iodination step.

One common strategy involves the synthesis of an indole-2-carboxylic acid derivative, which can then be converted to the corresponding nitrile. The Reissert indole synthesis, for example, allows for the preparation of indole-2-carboxylic acids from o-nitrotoluene and diethyl oxalate. orgsyn.org The resulting indole-2-carboxylic acid or its ester can then be subjected to iodination, followed by conversion of the carboxylic acid or ester to the nitrile.

Another approach is the construction of the indole ring from precursors that already contain the cyano group. nih.gov For instance, a one-pot, two-step procedure has been reported for the synthesis of 1,2-disubstituted-3-cyanoindoles from N-(o-tolyl)benzamides. nih.gov While this specific method yields 3-cyanoindoles, similar strategies could potentially be adapted for the synthesis of 2-cyanoindoles.

Furthermore, palladium-catalyzed coupling reactions of N,N-dialkyl-2-iodoanilines with terminal acetylenes, followed by electrophilic cyclization, provide a route to 3-iodoindoles. nih.gov Subsequent functional group transformations could then be employed to introduce the 2-carbonitrile moiety.

Synthesis from 1H-Indole-2-carboxamide Derivatives

A primary route to this compound involves the dehydration of 1H-indole-2-carboxamide precursors. researchgate.netpressbooks.pub This transformation is commonly achieved using dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.netpressbooks.pub

The general procedure commences with the synthesis of 1H-indole-2-carboxamide derivatives. researchgate.net This can be accomplished through the reaction of an appropriate indole with thionyl chloride, followed by treatment with ammonia (B1221849). researchgate.net The subsequent dehydration of the resulting amide using a reagent such as phosphorus oxychloride in a suitable solvent like chloroform (B151607) under reflux conditions yields the corresponding 1H-indole-2-carbonitrile. researchgate.netnih.gov The iodination of the C-3 position of the indole ring can then be carried out to afford the final product. nih.gov

A typical reaction scheme is as follows:

Step 1: Amide Formation: Reaction of a substituted indole with thionyl chloride and then ammonia to form the 1H-indole-2-carboxamide. researchgate.net

Step 2: Dehydration: Treatment of the amide with phosphorus oxychloride to yield the 1H-indole-2-carbonitrile. researchgate.netnih.gov

Step 3: Iodination: Electrophilic iodination at the C-3 position of the indole. nih.gov

Nitrile Introduction Methodologies

The introduction of a nitrile group onto the indole scaffold is a critical step in the synthesis of this compound. Several methodologies exist for this transformation.

One common approach is the dehydration of a primary amide, as previously discussed. pressbooks.pubwikipedia.org This method is versatile as it is not typically limited by steric hindrance. pressbooks.pub

Another method involves the Sandmeyer reaction, where a primary aromatic amine is converted to a diazonium salt, which is then displaced by a cyanide nucleophile. wikipedia.org Additionally, the Rosenmund-von Braun synthesis allows for the preparation of aryl nitriles from aryl halides using a copper cyanide reagent. wikipedia.org

Direct cyanation of the indole ring is also possible. For instance, 7-iodoindole can be converted to 7-iodo-1H-indole-3-carbonitrile through a two-step sequence involving a Friedel-Crafts acylation with oxalyl dichloride, followed by reaction with hydroxylamine (B1172632) which leads to the nitrile via decarboxylation and dehydration of an intermediate. mdpi.comresearchgate.net

N-Functionalization Strategies for this compound Derivatives

Modification of the indole nitrogen (N-functionalization) is a key strategy to introduce structural diversity and modulate the properties of the resulting compounds.

N-Alkylation and N-Benzylation Methods

N-alkylation and N-benzylation of this compound derivatives are frequently employed synthetic transformations. nih.govgoogle.com A common method involves the deprotonation of the indole nitrogen with a base, such as sodium hydride (NaH), followed by reaction with an alkylating or benzylating agent, like benzyl (B1604629) bromide. researchgate.netnih.gov This reaction is typically carried out in an aprotic polar solvent like N,N-dimethylformamide (DMF). researchgate.netnih.gov

Starting MaterialReagentBaseSolventProductYield (%)
This compoundBenzyl bromideNaHDMF1-Benzyl-3-iodo-1H-indole-2-carbonitrile71
3-Iodo-6-methoxy-1H-indole-2-carbonitrileBenzyl bromideNaHDMF1-Benzyl-3-iodo-6-methoxy-1H-indole-2-carbonitrile92

Table 1: Examples of N-Benzylation of this compound Derivatives. nih.gov

Microwave irradiation has also been utilized to accelerate N-alkylation reactions, often leading to shorter reaction times. rsc.org

N-Protection and Deprotection Strategies in Synthesis

In multi-step syntheses, it is often necessary to protect the indole nitrogen to prevent unwanted side reactions. A variety of protecting groups can be employed for this purpose.

The tosyl (Ts) group is a common choice for protecting the indole nitrogen. nih.gov It can be introduced by reacting the indole with p-toluenesulfonyl chloride in the presence of a base. nih.gov Deprotection can be achieved under specific conditions.

Another strategy involves the use of a tert-butyldimethylsilyl (TBDMS) group. orgsyn.org This group can be introduced and later removed under mild conditions, for instance, using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF). orgsyn.org

A thermoreversible protection method using triazolinediones (TADs) has also been developed. researchgate.net Indoles react with TADs to form adducts, which can be reverted to the original indole by heating under vacuum. researchgate.net This "click-type" reaction is often fast and high-yielding. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired products in the synthesis of this compound and its derivatives.

For the iodination step, the choice of iodinating agent and reaction conditions can significantly impact the outcome. For instance, the direct iodination of 1H-indole-2-carbonitrile can be achieved using iodine in the presence of potassium hydroxide in DMF. nih.gov The reaction temperature and time are critical parameters to control for achieving high yields. nih.gov One study reported obtaining this compound in a 77% yield by stirring the reaction mixture at room temperature for 4 hours. nih.gov

In N-alkylation reactions, the choice of base, solvent, and temperature can influence the reaction efficiency. google.com While strong bases like sodium hydride are effective, milder conditions using catalytic amounts of bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) have also been developed to achieve high yields under milder conditions. google.com The concentration of the substrate can also be a factor, with molar concentrations typically ranging from 0.1 M to 1.0 M. google.com

For cross-coupling reactions involving the 3-iodo substituent, such as Suzuki, Sonogashira, Heck, and Stille reactions, the optimization of catalysts, ligands, bases, and solvents is essential for achieving good to excellent yields of the desired coupled products. nih.gov

Purification and Isolation Techniques for Synthetic Intermediates and Products

The purification and isolation of intermediates and final products are critical steps to ensure the purity of the synthesized compounds. Common techniques employed include:

Filtration: This is often used to collect solid precipitates from the reaction mixture. For example, after quenching the iodination reaction, the resulting precipitate of this compound can be collected by filtration on a Büchner funnel. nih.gov

Extraction: Liquid-liquid extraction is used to separate the desired product from the reaction mixture based on its solubility in different solvents. For instance, after N-benzylation, the aqueous phase can be extracted with a solvent like dichloromethane (B109758) (DCM) to isolate the product. nih.gov

Column Chromatography: This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. Silica gel is a commonly used stationary phase, and the eluent system (a mixture of solvents like petroleum ether and ethyl acetate) is chosen to achieve optimal separation. nih.gov This method is frequently used to purify the final N-benzylated products and other derivatives. nih.gov

Crystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. nih.gov

The purity of the isolated compounds is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC) and characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). mdpi.com

Reactivity and Transformations of the 3 Iodo 1h Indole 2 Carbonitrile Moiety

Palladium-Catalyzed Cross-Coupling Reactions at the C3 Positionnih.govmdpi.comresearchgate.netnih.govrsc.org

Palladium catalysis provides a powerful toolkit for forming new carbon-carbon bonds at the electron-rich C3 position of the indole (B1671886) ring, leveraging the reactivity of the iodo-substituent. Key among these methods are the Sonogashira, Suzuki-Miyaura, and Heck reactions, which allow for the synthesis of a wide array of di-, tri-, and tetra-substituted indole-2-carbonitriles. nih.gov

The Sonogashira reaction is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, such as 3-iodo-1H-indole-2-carbonitrile. wikipedia.orglibretexts.org This reaction provides direct access to 3-alkynyl-1H-indole-2-carbonitrile derivatives, which are important structural motifs in medicinal chemistry and materials science. libretexts.orgnih.govscirp.org

Research has demonstrated that the Sonogashira coupling of N-protected this compound is successful with a wide range of terminal alkynes. nih.govmdpi.com The reaction exhibits broad scope with various aromatic alkynes, accommodating both electron-donating and electron-withdrawing substituents on the phenyl ring. mdpi.com

Couplings have been successfully performed with phenylacetylene (B144264) derivatives bearing substituents at the ortho, meta, and para positions, as well as with pyridine-based alkynes. mdpi.com Yields for these transformations are generally reported in the moderate to good range, typically from 69% to 90%. mdpi.com While specific studies on this compound focus primarily on aromatic partners, the Sonogashira reaction is broadly applicable to both aryl- and alkyl-substituted terminal acetylenes. nih.gov

Alkyne SubstrateSubstituentYield (%)Reference
PhenylacetyleneH85 mdpi.com
4-Ethylphenylacetylenep-Et90 mdpi.com
4-Methoxyphenylacetylenep-OMe84 mdpi.com
4-Fluorophenylacetylenep-F78 mdpi.com
3-Methylphenylacetylenem-Me81 mdpi.com
2-Methoxyphenylacetyleneo-OMe69 mdpi.com
2-Fluorophenylacetyleneo-F71 mdpi.com
3-Ethynylpyridine-75 mdpi.com

The standard catalyst system for the Sonogashira coupling of this compound involves a dual-catalyst system comprising a palladium(II) complex and a copper(I) salt. nih.govmdpi.com Typically, the reaction is carried out using 10 mol% of a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), and 10 mol% of copper(I) iodide (CuI) as a co-catalyst. nih.govmdpi.comresearchgate.net The reaction is performed in the presence of an amine base, like triethylamine (B128534) (Et₃N), which also often serves as the solvent or co-solvent with dimethylformamide (DMF). nih.govresearchgate.netwikipedia.org These mild conditions are a hallmark of the Sonogashira reaction. wikipedia.org

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for constructing biaryl structures. nih.govlibretexts.orgnih.gov This reaction pairs the this compound moiety with various aryl or vinyl boronic acids. nih.govmdpi.com The key advantages of this method include the commercial availability of a vast array of boronic acids and their general stability and low toxicity. nih.govnih.gov

A significant advantage of the Suzuki-Miyaura reaction is its remarkable tolerance for a wide variety of functional groups on both coupling partners. rsc.orgrsc.orgresearchgate.net However, the electronic nature of the substituents on the boronic acid can influence the reaction's success when coupled with 3-iodoindole scaffolds. Studies on related 3-iodoindoles have shown that while boronic acids containing electron-donating groups couple efficiently, those bearing strong electron-withdrawing groups can sometimes fail to yield the desired product. nih.gov This highlights a limitation in the functional group tolerance for this specific class of substrate.

Boronic AcidSubstituentResultReference
4-Methoxyphenylboronic acidp-OMeSuccessful Coupling nih.gov
3-Tolylboronic acidm-MeSuccessful Coupling nih.gov
4-(Trifluoromethyl)phenylboronic acidp-CF₃Failed to give product nih.gov
4-Formylphenylboronic acidp-CHOFailed to give product nih.gov

The Mizoroki-Heck reaction enables the direct coupling of the this compound with various olefins, creating a new carbon-carbon bond between two sp²-hybridized carbons. nih.govlibretexts.org This transformation is highly valuable for synthesizing 3-vinylindole derivatives. Compared to other cross-coupling methods, the Heck reaction offers advantages such as the use of readily available starting materials. nih.gov

The coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives with diverse olefins proceeds in the presence of a palladium catalyst to afford a series of 3-substituted cyanoindoles in excellent yields, ranging from 81% to 92%. nih.govmdpi.com A typical catalytic system involves palladium(II) acetate (B1210297) (Pd(OAc)₂) at a loading of 4 mol%, with potassium acetate (KOAc) serving as the base and tetrabutylammonium (B224687) chloride (n-Bu₄NCl) as an additive in DMF at 80 °C. nih.govmdpi.com The reaction predominantly yields the E-isomer, although a mixture of E/Z isomers (75:25) was observed in the case of coupling with acrylonitrile (B1666552). nih.gov

Olefin SubstrateProduct StructureYield (%)Reference
Styrene (B11656)3-(2-phenylvinyl)92 nih.govmdpi.com
Methyl acrylateMethyl 3-(3-indolyl)acrylate91 nih.govmdpi.com
Butyl acrylateButyl 3-(3-indolyl)acrylate88 nih.govmdpi.com
Acrylonitrile3-(2-cyanovinyl)81 nih.govmdpi.com
4-Fluorostyrene3-[2-(4-fluorophenyl)vinyl]85 nih.govmdpi.com
4-Methylstyrene3-[2-(p-tolyl)vinyl]89 nih.govmdpi.com

Heck Cross-Coupling Reactions with Olefins

Regioselectivity in Heck Reactions with Diverse Olefins

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of aryl halides with alkenes, has been successfully applied to 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives. nih.gov This reaction provides a direct and economically advantageous method for creating a new carbon-carbon bond at the C3 position of the indole ring. nih.gov

The coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile with various olefins, in the presence of a palladium acetate catalyst, potassium acetate as a base, and n-tetrabutylammonium chloride in DMF at 80°C, affords 3-substituted 2-cyanoindoles in excellent yields, typically ranging from 81% to 92%. nih.govmdpi.com The reaction generally proceeds with high regioselectivity, leading predominantly to the formation of the E-isomer. nih.gov However, when acrylonitrile is used as the olefin partner, a mixture of E and Z isomers (75:25) is observed. nih.gov The reaction has been shown to be compatible with a range of olefin substrates, highlighting its utility in the synthesis of diverse functionalized indoles. nih.govmdpi.com

Table 1: Regioselectivity in Heck Reactions of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile with Various Olefins nih.govmdpi.com

Olefin SubstrateProductYield (%)Isomeric Ratio (E/Z)
Styrene(E)-1-Benzyl-3-styryl-1H-indole-2-carbonitrile92>95:5
4-Methylstyrene(E)-1-Benzyl-3-(4-methylstyryl)-1H-indole-2-carbonitrile88>95:5
4-Methoxystyrene(E)-1-Benzyl-3-(4-methoxystyryl)-1H-indole-2-carbonitrile85>95:5
Methyl acrylateMethyl (E)-3-(1-benzyl-2-cyano-1H-indol-3-yl)acrylate90>95:5
Ethyl acrylateEthyl (E)-3-(1-benzyl-2-cyano-1H-indol-3-yl)acrylate81>95:5
Acrylonitrile3-(1-Benzyl-2-cyano-1H-indol-3-yl)acrylonitrile8375:25

Stille Cross-Coupling Reactions

The Stille reaction, which involves the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst, is another important transformation for functionalizing this compound. mdpi.comnih.gov This reaction offers the advantage of being tolerant to a wide variety of functional groups and utilizing air- and moisture-stable organotin reagents. nih.govwikipedia.org

The Stille coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile with organotin reagents has been performed using dichlorobis(acetonitrile)palladium(II) as the catalyst in DMF at 40°C. nih.gov While the reaction with tributyl(vinyl)stannane did not yield the desired product, couplings with other organotin compounds were successful, albeit with low to moderate yields of 35-40%. nih.gov

Table 2: Stille Cross-Coupling Reactions of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile (7a) nih.gov

Organotin ReagentProductYield (%)
Tributyl(vinyl)stannane1-Benzyl-3-vinyl-1H-indole-2-carbonitrile0
Tributyl(phenyl)stannane1-Benzyl-3-phenyl-1H-indole-2-carbonitrile40
Tributyl(2-thienyl)stannane1-Benzyl-3-(2-thienyl)-1H-indole-2-carbonitrile35

Emerging Cross-Coupling Methodologies

Research into the functionalization of the this compound scaffold is ongoing, with the exploration of other modern cross-coupling reactions. Besides the well-established Heck and Stille reactions, Sonogashira and Suzuki-Miyaura couplings have also been successfully employed to introduce a variety of substituents at the C3 position. mdpi.comnih.gov These palladium-catalyzed reactions provide access to a wide array of di-, tri-, and tetra-substituted indole-2-carbonitriles, demonstrating the versatility of the 3-iodo precursor in constructing molecular diversity. nih.govmdpi.comnih.gov The development of these methodologies is crucial for synthesizing novel indole derivatives with potential applications in drug design and materials science. mdpi.com

Organometallic Reagent-Mediated Transformations

Organometallic reagents, such as organolithium and Grignard reagents, are powerful tools for forming new carbon-carbon bonds. Their reactions with this compound and its derivatives have been investigated, leading to interesting transformations.

Reactions with Lithium Reagents (e.g., n-Butyllithium)

The reaction of organolithium reagents with derivatives of this compound can be complex. In one study, the treatment of a 3-alkynyl-substituted 1-benzyl-1H-indole-2-carbonitrile with n-butyllithium (n-BuLi) did not result in the expected 6-endo-dig cyclization product. nih.gov Instead, the reaction led to the addition of the n-butyl group to the nitrile function, forming the corresponding ketone after hydrolysis, with a full conversion rate. nih.gov This outcome highlights the reactivity of the cyano group towards strong nucleophiles like n-BuLi.

It is important to note that in other contexts, lithiation of N-protected 3-haloindoles using reagents like tert-butyllithium (B1211817) is a known method to generate 3-lithioindoles. orgsyn.org These intermediates can then react with various electrophiles. orgsyn.org However, the specific reaction conditions and the presence of other functional groups, such as the C2-carbonitrile, significantly influence the reaction pathway.

Grignard Reagent Applications

Grignard reagents, typically prepared from organic halides and magnesium, are another class of organometallic compounds used for C-C bond formation. masterorganicchemistry.com Their reaction with nitriles generally leads to the formation of ketones after acidic workup. masterorganicchemistry.com

In the context of this compound derivatives, the reaction with a Grignard reagent has been explored. nih.gov Similar to the observation with n-BuLi, an attempt to induce a 6-endo-dig cyclization on a 3-alkynyl-1-benzyl-1H-indole-2-carbonitrile using ethylmagnesium bromide resulted in the addition of the Grignard reagent to the cyano group, affording the corresponding ketone in a very low yield (4%). nih.gov The desired cyclization product was not isolated. nih.gov This suggests that for this particular substrate, the addition to the nitrile is a competing, and in this case, more favorable pathway than the intended intramolecular cyclization.

Nucleophilic Substitution Reactions of the Iodine Atom

The carbon-iodine bond at the C3 position of the indole ring is susceptible to nucleophilic attack, although this reactivity is less commonly exploited compared to palladium-catalyzed cross-coupling reactions. The iodine atom can be replaced by various nucleophiles, allowing for the introduction of different functional groups.

While direct nucleophilic aromatic substitution on electron-rich systems like indoles can be challenging, the electrophilic character of the C3 position can be enhanced by the electron-withdrawing nitrile group at C2. Furthermore, the formation of an iodonium (B1229267) ion intermediate through the activation of the iodine atom can facilitate substitution. For instance, iodine can act as a catalyst in the electrophilic substitution of indoles, proceeding through an activated intermediate that is then attacked by a nucleophile. beilstein-journals.org Although specific examples of direct nucleophilic substitution on this compound itself are not extensively detailed in the provided context, the general principles of indole chemistry suggest that such transformations are plausible under appropriate conditions.

Reactivity of the Nitrile Functional Group (C≡N)

The nitrile group (C≡N) at the C2 position of the indole ring is a valuable and versatile functional handle. nih.govresearchgate.net Its carbon atom is electrophilic, allowing for nucleophilic additions, while the nitrogen contains a lone pair of electrons, imparting weak Lewis basicity. libretexts.orgaklectures.com This electronic nature permits a wide range of chemical transformations.

Transformations of the Nitrile Group to Other Functionalities

The 2-cyano group on the indole scaffold serves as a precursor for the synthesis of various other important functional groups, including primary amines, amides, and carboxylic acids. nih.govresearchgate.net These transformations typically involve well-established chemical methods.

Reduction to Primary Amines: The nitrile can be reduced to a primary amine (e.g., (3-iodo-1H-indol-2-yl)methanamine). A powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄) is effective for this conversion. The reaction proceeds through a nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, forming an intermediate imine anion which is further reduced to the amine. libretexts.orgchemistrysteps.com

Hydrolysis to Amides and Carboxylic Acids: The nitrile group can undergo hydrolysis to form an amide (3-iodo-1H-indole-2-carboxamide) and subsequently a carboxylic acid (3-iodo-1H-indole-2-carboxylic acid). This reaction can be catalyzed by either acid or base. libretexts.orgchemistrysteps.com Under acidic conditions, protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating an attack by water. libretexts.org The initial product is an amide, which can be isolated or further hydrolyzed to the carboxylic acid with extended heating. libretexts.org Selective hydrolysis to the amide is also possible under specific conditions. researchgate.net

Conversion to Ketones: The addition of organometallic reagents, such as Grignard reagents, to the nitrile group can yield ketones. The Grignard reagent attacks the electrophilic carbon to form an imine salt intermediate, which is then hydrolyzed to produce a ketone. libretexts.org

TransformationProduct Functional GroupTypical ReagentsGeneral Mechanism
ReductionPrimary Amine (-CH₂NH₂)Lithium Aluminium Hydride (LiAlH₄)Nucleophilic hydride addition libretexts.orgchemistrysteps.com
HydrolysisAmide (-CONH₂)H⁺/H₂O or OH⁻/H₂O (controlled)Nucleophilic attack by water libretexts.orgresearchgate.net
HydrolysisCarboxylic Acid (-COOH)H⁺/H₂O or OH⁻/H₂O (heating)Hydrolysis of intermediate amide libretexts.org
Grignard ReactionKetone (-COR)1. RMgX; 2. H₃O⁺Nucleophilic addition of Grignard reagent libretexts.org

Role of the Nitrile Group in Directing Group Chemistry

In aromatic systems, the directing effect of a substituent is crucial for predicting the regioselectivity of electrophilic substitution reactions. The nitrile group is a classic electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the triple bond.

Generally, electron-withdrawing groups on a benzene (B151609) ring act as deactivators and meta-directors for electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.orgleah4sci.com They deactivate the ring by pulling electron density away, making it less nucleophilic. youtube.com The meta-directing effect arises because the resonance structures for ortho and para attack place a destabilizing positive charge adjacent to the electron-withdrawing group. libretexts.orgleah4sci.com

However, the indole ring system possesses its own inherent reactivity. The pyrrole (B145914) moiety is electron-rich, and electrophilic attack preferentially occurs at the C3 position due to the ability to form a more stable cationic intermediate that does not disrupt the aromaticity of the benzene ring. bhu.ac.innih.gov

When a deactivating nitrile group is present at the C2 position, it significantly influences the electronic properties of the indole. The electron-withdrawing nature of the C2-cyano group deactivates the pyrrole ring, particularly the C3 position, towards electrophilic attack. This deactivation can, in some cases, alter the site of substitution, potentially favoring functionalization on the benzene portion of the indole, although direct functionalization at C3 can still be achieved under specific conditions. nih.gov In the context of C-H activation, directing groups are often employed to override the intrinsic reactivity, and while the nitrile itself can play a role, often an external directing group is installed to achieve high regioselectivity at positions like C4 or C7. acs.org

Comparative Reactivity Studies of the 3-Iodo Substituent versus Other Halogens

The carbon-halogen bond at the C3 position of the indole is a key site for diversification, primarily through transition-metal-catalyzed cross-coupling reactions. The reactivity of the halide in these reactions is highly dependent on the nature of the halogen atom, following the general trend I > Br > Cl > F. This trend is governed by bond dissociation energies (the C-I bond is the weakest and most easily broken) and the efficiency of the oxidative addition step in the catalytic cycle. libretexts.org

Studies on 1-benzyl-3-iodo-1H-indole-2-carbonitrile have demonstrated its utility as a versatile substrate in a variety of palladium-catalyzed cross-coupling reactions, highlighting the high reactivity of the C-I bond. nih.govnih.gov

Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling the aryl iodide with an organoboron compound. 1-Benzyl-3-iodo-1H-indole-2-carbonitrile undergoes Suzuki coupling efficiently with various boronic acids. nih.govmdpi.com The higher reactivity of the iodo-substituted indole allows these reactions to proceed under milder conditions compared to the corresponding bromo- or chloro-derivatives.

Heck Coupling: The Heck reaction couples the aryl iodide with an alkene. organic-chemistry.orgnih.gov The 3-iodo-indole-2-carbonitrile moiety readily participates in Heck reactions, creating a new C-C bond at the C3 position. nih.govmdpi.com The high reactivity of the C-I bond is advantageous, often leading to higher yields and faster reaction times than with other 3-haloindoles. researchgate.net

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne. 1-Benzyl-3-iodo-1H-indole-2-carbonitrile has been shown to react with a range of phenylacetylene derivatives in moderate to good yields (69-90%) using a palladium and copper co-catalyst system. nih.gov This demonstrates the synthetic utility of the iodo-group for introducing alkynyl substituents.

Stille Coupling: This involves coupling with an organotin reagent. While successful, Stille couplings with 1-benzyl-3-iodo-1H-indole-2-carbonitrile have been reported to give low to moderate yields (35-40%), suggesting that other coupling methods might be more efficient for this specific substrate. nih.gov

Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling the aryl halide with an amine. organic-chemistry.org Given the general reactivity trend (I > Br > Cl), 3-iodoindoles are excellent substrates for Buchwald-Hartwig amination, reacting under conditions where 3-chloroindoles might be unreactive. nih.gov

The following table summarizes the comparative reactivity in palladium-catalyzed cross-coupling reactions.

Coupling ReactionGeneral Reactivity TrendComments on this compound
Suzuki-MiyauraI > Br > ClHighly efficient for C-C bond formation with boronic acids. nih.govmdpi.com
HeckI > Br > ClReadily participates in reactions with alkenes. nih.govmdpi.comresearchgate.net
SonogashiraI > Br > ClGood to moderate yields for coupling with terminal alkynes. nih.gov
Buchwald-HartwigI > Br > ClExcellent substrate for C-N bond formation. organic-chemistry.orgnih.gov
StilleI > Br > SnReported to give low to moderate yields for this specific substrate. nih.gov

Mechanistic Investigations of Reactions Involving 3 Iodo 1h Indole 2 Carbonitrile

Elucidation of Palladium-Catalyzed Cross-Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wildlife-biodiversity.com The C3-iodo substituent of the indole-2-carbonitrile core serves as a highly effective electrophilic partner in these transformations. Research has demonstrated the successful application of derivatives, such as 1-benzyl-3-iodo-1H-indole-2-carbonitrile, in various classical cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Stille, and Heck reactions. mdpi.comnih.gov These reactions proceed through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states. wildlife-biodiversity.comnih.gov

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involving 3-iodo-1H-indole-2-carbonitrile follows a canonical three-step catalytic cycle. nih.govdocumentsdelivered.com

Oxidative Addition: The cycle initiates with the oxidative addition of the C-I bond of the this compound derivative to a coordinatively unsaturated Pd(0) complex. youtube.comrsc.org This is often the rate-determining step. The palladium center inserts itself into the carbon-iodine bond, undergoing oxidation from Pd(0) to a Pd(II) species. This forms a square planar organopalladium(II) halide intermediate. The high reactivity of the aryl iodide bond makes this step relatively facile compared to analogous aryl bromides or chlorides.

Transmetalation: In this step, the nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling, an organotin compound in Stille coupling, or a copper acetylide in Sonogashira coupling) transfers its organic group to the Pd(II) center. wildlife-biodiversity.comnih.gov This is typically facilitated by a base (in Suzuki reactions) or a co-catalyst like copper(I) iodide (in Sonogashira reactions). The iodide ligand on the palladium is displaced by the new organic moiety, resulting in a diorganopalladium(II) intermediate.

Reductive Elimination: This is the final, bond-forming step of the cycle. The two organic ligands on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond and the desired 3-substituted indole-2-carbonitrile product. nih.gov Concurrently, the palladium is reduced from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.

The efficiency and outcome of palladium-catalyzed cross-coupling reactions are profoundly influenced by the choice of catalyst, its concentration (loading), and the nature of the ligands coordinated to the palladium center.

Catalyst Loading: Studies on the derivatization of 1-benzyl-3-iodo-1H-indole-2-carbonitrile have employed catalyst loading ranging from 4 mol% to 10 mol%. mdpi.comnih.gov For instance, Heck reactions were successful with 4 mol% of Palladium(II) acetate (B1210297) (Pd(OAc)₂), while Sonogashira couplings utilized 10 mol% of Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂). mdpi.comnih.gov Higher catalyst loading can increase reaction rates but also adds to the cost and can lead to side reactions or difficulties in purification. Optimizing catalyst loading is a key aspect of process development.

Ligand Design: Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a critical role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the individual steps of the catalytic cycle. nih.gov Simple phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) are commonly used in reactions involving this compound derivatives. mdpi.com The steric and electronic properties of the ligand influence the rate of oxidative addition and reductive elimination. Bulky, electron-rich ligands generally promote oxidative addition and are crucial for coupling less reactive substrates, though for a highly reactive C-I bond, less sophisticated ligands are often sufficient. nih.gov

The following table summarizes catalyst systems used in cross-coupling reactions with 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives.

Reaction TypeCatalystLigandCatalyst LoadingCo-catalyst/AdditiveYield Range
SonogashiraPdCl₂(PPh₃)₂Triphenylphosphine10 mol%Copper(I) iodide (CuI)69-90%
Suzuki-MiyauraPd(OAc)₂(not specified)5 mol%Potassium carbonate (K₂CO₃)71-85%
HeckPd(OAc)₂(not specified)4 mol%n-Bu₄NCl, KOAc81-92%
StillePdCl₂(MeCN)₂Acetonitrile(not specified)(not applicable)35-40%
Data sourced from Hrizi et al., 2021. mdpi.com

Mechanistic Analysis of C–I Bond Activation

The activation of the C–I bond at the C3-position of the indole (B1671886) ring is the lynchpin of its utility in cross-coupling chemistry. This bond is significantly weaker and more polarized than C–Br, C–Cl, or C–H bonds, making it the preferred site for the initial oxidative addition by the Pd(0) catalyst. youtube.com The electron-withdrawing nature of the adjacent nitrile group at the C2-position may further influence the electronic properties of the indole ring, potentially making the C3-carbon more electrophilic and thus more susceptible to attack by the electron-rich Pd(0) catalyst. The entire catalytic cycle is predicated on the selective cleavage of this specific bond, which enables the regioselective formation of products. mdpi.comnih.gov

Regioselectivity and Stereoselectivity in Derivatization Reactions

The derivatization of this compound via palladium-catalyzed cross-coupling reactions exhibits exceptional regioselectivity. The reactions occur exclusively at the C3-position, dictated by the location of the iodo-substituent. mdpi.comnih.gov This is a prime example of halogen-directed cross-coupling, where the C-X bond (in this case, C-I) serves as a synthetic handle for functionalization, overriding the intrinsic reactivity patterns of the indole nucleus (which often favor C-H activation at C2 or C3). acs.org

In the context of Heck reactions with various olefins, stereoselectivity becomes a consideration. The coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile with acrylates and styrene (B11656) derivatives consistently yields the (E)-isomer as the major or exclusive product. mdpi.com This stereochemical outcome is a well-documented feature of the Heck reaction mechanism, arising from a syn-addition of the organopalladium species across the double bond, followed by a syn-β-hydride elimination, which leads to the thermodynamically more stable trans-alkene.

Computational and Theoretical Studies for Mechanistic Insights

While experimental studies provide invaluable data on reaction outcomes, computational chemistry offers a powerful lens through which to view the intricate details of reaction mechanisms. documentsdelivered.com Theoretical studies can elucidate transition state structures, calculate activation energy barriers for different pathways, and explain the origins of selectivity. nih.gov For complex catalytic cycles like those in palladium-catalyzed reactions, computational models can identify the rate-determining step and rationalize the influence of ligands and substrates on reaction efficiency. wildlife-biodiversity.com

Density Functional Theory (DFT) has emerged as a key computational tool for investigating the mechanisms of organometallic reactions. nih.gov For indole systems, DFT calculations have been used to study the energetics of different conformers and the rotational barriers of substituent groups. nih.gov

In the context of reactions involving this compound, DFT could be employed to:

Model the Oxidative Addition Step: Calculate the energy barrier for the insertion of a Pd(0)L₂ complex into the C-I bond versus competing C-H bonds on the indole ring, thereby quantifying the high regioselectivity observed experimentally.

Analyze Ligand Effects: Compare the transition state energies for reductive elimination with different phosphine ligands to explain how ligand structure influences catalyst turnover. nih.gov

Predict Regioselectivity: In cases where multiple reactive sites are present, DFT can be used to calculate the distortion energies required for the substrate to adopt the geometry of the transition state, providing a model to predict the favored regioisomer. nih.gov

While specific DFT studies on this compound are not widely published, the principles established from computational work on related indole and aryl halide systems provide a robust framework for understanding its reactivity. rsc.orgnih.govnih.gov

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry used to predict the reactivity and selectivity of chemical reactions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy and symmetry of these frontier orbitals are key to understanding the feasibility and pathways of chemical transformations.

In the context of this compound, FMO theory can provide valuable insights into its behavior in various reactions, particularly in the cross-coupling reactions where it serves as a key building block. mdpi.com The electronic nature of the indole scaffold, modified by the electron-withdrawing nitrile group at the C2 position and the bulky, polarizable iodine atom at the C3 position, significantly influences the energy and distribution of its frontier orbitals.

A comprehensive search of scientific literature and chemical databases did not yield specific experimental or computational studies detailing the Frontier Molecular Orbital analysis of this compound. While computational data for related indole derivatives exist, direct application of those findings to this specific molecule would be speculative. Therefore, a detailed quantitative discussion with specific energy levels and orbital plots for this compound cannot be provided at this time.

However, based on general principles of FMO theory and the known reactivity of similar compounds, a qualitative analysis can be inferred. The HOMO of this compound is expected to be primarily located on the indole ring, influencing its nucleophilic character. The LUMO, on the other hand, would be influenced by the electron-withdrawing cyano group and the carbon-iodine bond, making these sites susceptible to nucleophilic attack or oxidative addition in metal-catalyzed reactions.

For a precise and quantitative FMO analysis, dedicated computational studies, such as those employing Density Functional Theory (DFT), would be required. Such studies would calculate the energies of the HOMO and LUMO, visualize their spatial distribution, and derive reactivity indices. This information would be invaluable for rationalizing its reactivity in known synthetic transformations and for predicting its behavior in novel chemical reactions.

Advanced Synthetic Applications and Derivatization Strategies

Synthesis of Polysubstituted 1H-Indole-2-carbonitriles

The carbon-iodine bond at the C3-position of the indole (B1671886) ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. This reactivity provides a powerful platform for introducing diverse substituents, leading to the generation of di-, tri-, and even tetra-substituted 1H-indole-2-carbonitriles. nih.govmdpi.com The synthesis of the key precursor, 1-benzyl-3-iodo-1H-indole-2-carbonitrile, is typically achieved by first iodinating 1H-indole-2-carbonitrile at the C3 position, followed by N-benzylation. nih.govmdpi.com This N-protected intermediate serves as a common substrate for several types of cross-coupling reactions.

Key cross-coupling strategies employed for the derivatization of 3-iodo-1H-indole-2-carbonitrile derivatives include:

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C3-position of the indole and a terminal alkyne. The reaction of 1-benzyl-3-iodo-1H-indole-2-carbonitrile with various phenylacetylene (B144264) derivatives, catalyzed by palladium(II) and copper(I) iodide, yields 3-alkynyl-substituted indole-2-carbonitriles in moderate to good yields (69-90%). nih.gov This method is tolerant of a range of substituents on the aromatic alkyne, including both electron-donating and electron-withdrawing groups. nih.gov

Suzuki-Miyaura Coupling: As one of the most efficient methods for constructing C-C bonds, the Suzuki reaction is used to introduce aryl or vinyl groups at the C3-position. mdpi.com It involves the coupling of the 3-iodoindole derivative with a boronic acid or ester in the presence of a palladium catalyst. This reaction is valued for the commercial availability and environmental compatibility of the boronic acid reagents. mdpi.com

Heck Coupling: The Mizoroki-Heck reaction allows for the direct coupling of the 3-iodoindole with an alkene, creating a new C-C sigma bond between two sp²-hybridized carbons. nih.gov This reaction presents practical advantages due to the use of simple and readily available starting materials. nih.gov

Stille Coupling: This reaction involves the coupling of the 3-iodoindole with an organotin compound. For instance, coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile with organotin reagents has been demonstrated, although yields can be modest. nih.gov

These palladium-catalyzed reactions transform the simple this compound scaffold into a diverse library of polysubstituted indoles, which are crucial intermediates for drug discovery and materials science. mdpi.com

Coupling ReactionCoupling PartnerCatalyst System (Typical)Resulting C3-SubstituentReference
SonogashiraTerminal Alkyne (e.g., Phenylacetylene)Pd(II) / CuIAlkynyl nih.gov
Suzuki-MiyauraBoronic Acid/EsterPalladium CatalystAryl / Vinyl mdpi.com
HeckAlkenePalladium CatalystAlkenyl nih.gov
StilleOrganotin CompoundPdCl₂(CH₃CN)₂Aryl / Vinyl nih.gov

Utilization as a Building Block for Complex Heterocyclic Structures

Beyond simple substitution, this compound serves as a foundational precursor for synthesizing more complex, fused heterocyclic systems. The 2-cyanoindole unit is a recognized building block for creating various indole-fused polycycles. nih.gov The reactivity of both the C3-iodo and C2-nitrile groups can be harnessed sequentially or in tandem to construct elaborate molecular frameworks.

One prominent application involves the synthesis of 3,n-fused tricyclic indoles, which are prevalent scaffolds in numerous natural products and pharmaceutical agents. nih.govresearchgate.net For example, the palladium-catalyzed intramolecular annulation of internal alkynes tethered to an ortho-iodoaniline core can lead to 3,4-fused tricyclic indoles. nih.gov While this specific example starts from an ortho-iodoaniline, the underlying principle of using a C-I bond to initiate cyclization is directly applicable to derivatives of this compound. The nitrile group can also participate in cyclization reactions, acting as an electrophile or being converted into other functional groups like amides or amines that can then engage in ring-forming steps. nih.gov

The general strategy often involves an initial cross-coupling reaction at the C3-position to introduce a side chain, which then undergoes a subsequent intramolecular cyclization onto another position of the indole ring or onto the nitrile group. This approach allows for the construction of five, six, or seven-membered rings fused to the indole core. nih.gov

Strategic Precursor in Cascade and Domino Reaction Sequences

Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent a highly efficient approach to molecular complexity. This compound is an ideal starting material for such sequences due to its dual reactive sites.

A classic example is the synthesis of 2,3-disubstituted indoles through a tandem reaction sequence. rsc.org A general approach could involve an initial palladium-catalyzed reaction at the C3-position, which then triggers a subsequent intramolecular event. For instance, a palladium-catalyzed carbonylative cross-coupling of an indolylborate with a propargyl carbonate can lead to an allenyl indolyl ketone intermediate, which spontaneously cyclizes to form a cyclopenta[b]indole (B15071945) in a one-pot process. clockss.org

Furthermore, cascade reactions can be designed where the initial product of a C3-functionalization undergoes a subsequent transformation involving the C2-nitrile. For example, a newly introduced group at C3 could contain a nucleophile that attacks the nitrile carbon, leading to a fused ring system. The development of such cascade processes is a key area of modern organic synthesis, aiming to reduce step counts, reagent use, and waste generation while rapidly building molecular complexity. rsc.org

Construction of Macrocyclic and Fused-Ring Systems

The synthesis of macrocycles and complex fused-ring systems is a significant challenge in organic chemistry. This compound provides a valuable starting point for such endeavors. The indole nucleus is a common feature in macrocyclic natural products, and synthetic strategies often rely on the functionalization of pre-formed indoles. mdpi.com

The construction of 3,4-fused tricyclic indoles, which are key motifs in bioactive natural products, can be achieved through methods like intramolecular acetylene (B1199291) hydroarylation. nih.gov This highlights the utility of having a reactive handle like the C3-iodo group to initiate ring closure. Similarly, palladium-catalyzed C-H activation has been employed to create macrocyclic peptides containing tryptophan, where cross-linking occurs at the C2 position of the indole. mdpi.com

The Stille or Suzuki cross-coupling reactions are powerful tools for macrocyclization. nih.gov A synthetic strategy could involve preparing a linear precursor with this compound at one end and a suitable coupling partner (e.g., an organotin or boronic acid moiety) at the other. An intramolecular palladium-catalyzed cross-coupling reaction would then close the ring, forming the desired macrocycle. This approach has been successfully used to synthesize the DEFG ring systems of the natural products complestatin (B1257193) and chloropeptin I. nih.govmdpi.com The ability to form ring sizes ranging from six to 28 members has been demonstrated, showcasing the versatility of this method. nih.gov

Applications in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to efficiently generate libraries of structurally diverse small molecules to probe biological functions and accelerate drug discovery. cam.ac.uknih.gov The strategy emphasizes the creation of skeletal or scaffold diversity, generating molecules with distinct three-dimensional shapes. cam.ac.uk this compound is an excellent substrate for DOS strategies due to its two orthogonal reactive sites.

The C-I bond and the nitrile group can be functionalized using a wide range of distinct chemical transformations. For example, a library of precursors based on the this compound scaffold can be subjected to a "build/couple/pair" strategy. nih.gov

Build: The core indole scaffold is the starting point.

Couple: The C3-position can be diversified using the various palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, etc.) described in section 5.1. Simultaneously or sequentially, the C2-nitrile group can be transformed into other functionalities (e.g., amines, amides, ketones). nih.gov

Pair: Intramolecular reactions can be triggered to form new rings, leading to fused or bridged systems. The nature of the cyclization can be controlled by the specific functionalities introduced in the "couple" phase, allowing a single precursor to diverge into multiple distinct molecular scaffolds. nih.gov

This divergent approach, starting from a common and easily accessible intermediate like this compound, allows for the rapid exploration of chemical space around the privileged indole core, making it a powerful tool in the search for new bioactive compounds. nih.govmdpi.com

Future Research Directions and Perspectives

Development of More Sustainable and Green Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For 3-iodo-1H-indole-2-carbonitrile, a key area of future research will be the development of more sustainable and environmentally benign synthetic methodologies. Current routes often rely on traditional methods that may involve harsh reagents and generate significant waste.

Future endeavors should focus on:

Catalyst-Free and Solvent-Free Reactions: Exploring multicomponent reactions under solvent-free conditions or in green solvents like water or bio-based solvents can significantly reduce the environmental impact. researchgate.netresearchgate.net Recent successes in the synthesis of functionalized indoles using biodegradable catalysts and solvent-free conditions provide a promising blueprint. nih.gov

Energy-Efficient Synthesis: The use of alternative energy sources such as microwave irradiation and ultrasound, which have been shown to accelerate reactions and improve yields in indole (B1671886) synthesis, should be further investigated for the preparation of this compound. researchgate.net

Renewable Starting Materials: Investigating synthetic pathways that utilize renewable resources, such as lignin-derived platform chemicals, could offer a more sustainable long-term approach to constructing the indole core. rsc.orgrsc.org A modular approach starting from such renewable feedstocks could provide a greener pathway to valuable indole derivatives. rsc.orgrsc.org

Green Chemistry ApproachPotential Application to this compound SynthesisReference
Multicomponent ReactionsOne-pot synthesis from simple precursors to minimize waste and purification steps. researchgate.netacs.org
Green Solvents (e.g., water, ethanol)Replacement of hazardous organic solvents in iodination and cyclization steps. rsc.orgacs.org
Alternative Energy Sources (Microwave, Ultrasound)Acceleration of reaction times and improvement of energy efficiency. researchgate.net
Bio-based CatalystsUse of renewable and biodegradable catalysts to reduce reliance on heavy metals. nih.gov

Chemo- and Regioselective Functionalization at Other Positions of the Indole Ring

While the C3 position is readily functionalized via the iodo group, the selective modification of other positions on the indole ring (N1, C2, C4, C5, C6, and C7) in the presence of the C-I bond presents a significant challenge and a frontier for future research.

Key research directions include:

Orthogonal Functionalization Strategies: Developing protecting group and directing group strategies that allow for the selective functionalization of one position while leaving the others, including the C-I bond, intact. The use of removable directing groups has shown promise for the selective C-H functionalization of the benzene (B151609) core of indoles. nih.gov

C-H Activation at the Benzene Core: Recent advances in transition-metal-catalyzed C-H activation offer the potential for direct functionalization of the C4, C5, C6, and C7 positions. nih.govgrafiati.comnih.gov Tailoring these methods for the this compound substrate would provide a powerful tool for generating diverse analogues.

N-H Functionalization: The indole N-H bond offers another site for diversification. Research into selective N-alkylation, N-arylation, and N-acylation reactions that are compatible with the existing iodo and cyano groups is warranted.

PositionPotential Functionalization StrategyChallenges
N1Selective N-alkylation or N-arylation.Competition with other reactive sites.
C2Direct C-H functionalization or functionalization of the nitrile group.Potential for catalyst poisoning by the nitrile group.
C4-C7Directed or non-directed C-H activation.Achieving high regioselectivity in the presence of multiple C-H bonds.

Design of Novel Catalytic Systems for Enhanced Efficiency

The efficiency, selectivity, and scope of reactions involving this compound are heavily dependent on the catalyst employed. The design of novel catalytic systems is therefore a critical area for future research.

Future efforts should be directed towards:

High-Turnover Catalysts: Developing catalysts with higher turnover numbers (TON) and turnover frequencies (TOF) to reduce catalyst loading, leading to lower costs and reduced metal contamination in the final products.

Enantioselective Catalysis: For the synthesis of chiral derivatives, the development of new chiral catalysts for enantioselective functionalization at various positions of the indole ring is of paramount importance. nih.govnih.govacs.org

Biocatalysis and Artificial Metalloenzymes: Harnessing the power of enzymes and artificial metalloenzymes could provide highly selective and environmentally friendly catalytic systems for the functionalization of the indole scaffold. researchgate.net

Nanocatalysts: The use of nanocatalysts offers advantages such as high surface area and recyclability, which can lead to more efficient and sustainable processes. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and development of new drug candidates and functional materials based on the this compound scaffold, the integration of modern synthesis technologies is essential.

Future research should focus on:

Continuous Flow Synthesis: Translating the key synthetic steps for the preparation and functionalization of this compound into continuous flow processes can offer numerous advantages, including improved safety, scalability, and product consistency. mdpi.comnih.govresearchgate.net The ability to precisely control reaction parameters in flow reactors can lead to higher yields and purities. youtube.com

Automated Synthesis Platforms: The use of automated synthesis platforms, including robotic systems, can enable the rapid synthesis and screening of large libraries of derivatives. nih.gov This high-throughput approach can significantly accelerate the identification of compounds with desired properties.

Data-Driven Optimization: Combining automated synthesis with machine learning algorithms can facilitate the rapid optimization of reaction conditions and the prediction of optimal synthetic routes, further accelerating the research and development process.

The exploration of these future research directions will undoubtedly lead to a deeper understanding of the chemistry of this compound and unlock its full potential for the creation of novel and valuable molecules.

Q & A

Q. What are the recommended methods for synthesizing 3-iodo-1H-indole-2-carbonitrile, and how does the introduction of iodine at the 3-position influence reaction conditions?

  • Methodological Answer : Iodine-catalyzed strategies, such as those used in the synthesis of 3-arylthioindoles, can be adapted for introducing iodine at the 3-position of indole derivatives. For example, iodine-mediated electrophilic substitution reactions using 1H-indole-2-carbonitrile as a precursor under controlled temperature (0–25°C) and inert atmospheres (argon/nitrogen) are effective. The electron-rich indole ring facilitates iodination at the 3-position, while the nitrile group at C2 stabilizes intermediates via resonance . Reaction optimization should include monitoring by TLC and quenching with sodium thiosulfate to remove excess iodine.

Q. What spectroscopic techniques are most effective for characterizing this compound, particularly in confirming the position of iodine and nitrile groups?

  • Methodological Answer :
  • ¹H/¹³C NMR : The nitrile group (C≡N) at C2 appears as a distinct peak at ~110–120 ppm in ¹³C NMR. Iodine’s inductive effect deshields adjacent protons, causing downfield shifts for H3 (δ ~7.8–8.2 ppm) .
  • X-ray Crystallography : Single-crystal analysis using SHELXL (via SHELX suite) resolves iodine’s position and bond lengths (e.g., C–I ≈ 2.09 Å). Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R-factor <0.08 ensures accuracy .
  • IR Spectroscopy : The nitrile stretch appears at ~2200–2250 cm⁻¹, while iodine’s presence is confirmed via EDS or XPS .

Q. What are the key considerations in designing crystallization protocols for this compound to obtain high-quality single crystals for X-ray analysis?

  • Methodological Answer : Use slow evaporation in polar aprotic solvents (e.g., DMSO, DMF) at 4°C to promote crystal growth. Heavy atoms like iodine enhance X-ray scattering, but may require twinning corrections during refinement. SHELXL’s TWIN and BASF commands are critical for handling pseudo-merohedral twinning. Ensure crystal stability by minimizing exposure to humidity and light .

Advanced Research Questions

Q. How does the electron-withdrawing nitrile group at the 2-position affect the reactivity of the iodo substituent in cross-coupling reactions?

  • Methodological Answer : The nitrile group increases the electrophilicity of the adjacent C3 iodine, enhancing its participation in Suzuki-Miyaura or Ullmann couplings. However, steric hindrance from the nitrile may reduce reaction rates. Computational studies (DFT) can model charge distribution, while kinetic experiments under varying Pd catalyst loads (e.g., Pd(PPh₃)₄) quantify reactivity. Contrast with non-cyano analogs (e.g., 3-iodo-1H-indole) to isolate electronic effects .

Q. What strategies are employed to resolve contradictions in crystallographic data for halogenated indole derivatives, and how can SHELXL improve refinement accuracy?

  • Methodological Answer : Discrepancies in thermal parameters or bond lengths often arise from disorder or partial occupancy. SHELXL’s PART command isolates disordered regions, while ISOR restraints stabilize anisotropic displacement parameters for iodine. For high-resolution data (d-spacing <1 Å), refine hydrogen atoms using riding models. Cross-validation with Hirshfeld surface analysis (CrystalExplorer) identifies weak interactions (e.g., C–H⋯N) that influence packing .

Q. How can structure-activity relationship (SAR) studies leverage the iodo and nitrile substituents of this compound to modulate biological activity?

  • Methodological Answer :
  • Iodine : Enhances lipophilicity (logP) and binding to hydrophobic protein pockets. Replace with other halogens (Br, Cl) to assess steric/electronic contributions.
  • Nitrile : Acts as a hydrogen-bond acceptor or participates in click chemistry. SAR studies on progesterone receptor modulators (e.g., WAY-255348) show that nitriles improve metabolic stability compared to esters .
  • Methodology : Perform in vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) to map interactions. Use QSAR models to predict bioactivity from substituent parameters (Hammett σ, π) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.